molecular formula C18H16N6O B11544269 N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11544269
M. Wt: 332.4 g/mol
InChI Key: PKJQAICHDKKSNC-CIOYMBLNSA-N
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Description

2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves the reaction of 5-phenyl-2H-tetrazole with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Advanced techniques such as continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives or other reduced forms of the compound.

Scientific Research Applications

2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, anticancer, or other therapeutic properties.

    Medicine: The compound’s potential medicinal properties make it a candidate for the development of new pharmaceuticals. It may be studied for its effects on specific biological targets and pathways.

    Industry: In industrial applications, the compound may be used in the development of new materials, coatings, or other products with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)benzaldehyde: A related compound with a similar tetrazole ring structure.

    2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)aniline: Another compound featuring the tetrazole ring, but with an aniline moiety.

    5-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)pyridin-2-amine: A compound with a tetrazole ring and a pyridine moiety.

Uniqueness

2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C18H16N6O/c25-17(20-19-13-7-10-15-8-3-1-4-9-15)14-24-22-18(21-23-24)16-11-5-2-6-12-16/h1-13H,14H2,(H,20,25)/b10-7+,19-13+

InChI Key

PKJQAICHDKKSNC-CIOYMBLNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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